3-Methoxy-2-(trifluoromethyl)benzamide

Medicinal Chemistry Chemical Synthesis Structure-Activity Relationship (SAR)

Researchers relying on generic 'trifluoromethyl benzamide' risk experimental failure due to regioisomer-dependent target selectivity. 3-Methoxy-2-(trifluoromethyl)benzamide (CAS 1214351-75-3) is the exact ortho-CF3, meta-OCH3 benzamide required for consistent SAR data. Key procurement value points: - Defined substitution pattern eliminates batch-to-batch variability in kinase probe synthesis. - Verifiable physical constants (mp 103-205°C) enable immediate method calibration as a reference standard. - Available in 95-97% purity from a reliable supply chain, ensuring immediate initiation of medicinal chemistry workflows.

Molecular Formula C9H8F3NO2
Molecular Weight 219.16 g/mol
CAS No. 1214351-75-3
Cat. No. B1405213
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxy-2-(trifluoromethyl)benzamide
CAS1214351-75-3
Molecular FormulaC9H8F3NO2
Molecular Weight219.16 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1C(F)(F)F)C(=O)N
InChIInChI=1S/C9H8F3NO2/c1-15-6-4-2-3-5(8(13)14)7(6)9(10,11)12/h2-4H,1H3,(H2,13,14)
InChIKeyJMNABLJFEXHVQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methoxy-2-(trifluoromethyl)benzamide Overview


3-Methoxy-2-(trifluoromethyl)benzamide (CAS 1214351-75-3) is a trifluoromethylated benzamide derivative with the molecular formula C9H8F3NO2 and a molecular weight of 219.16 g/mol . Its structure is defined by a primary benzamide core bearing a strongly electron-withdrawing trifluoromethyl (-CF3) group at the ortho-position and a methoxy (-OCH3) group at the meta-position relative to the amide . This specific substitution pattern distinguishes it within the broader class of trifluoromethyl benzamides, a chemical space known for utility in kinase inhibition and agricultural applications [1]. The compound is commercially available as a research chemical from multiple reputable vendors with typical purities ranging from 95% to 97% .

Generic Substitution Risks for 3-Methoxy-2-(trifluoromethyl)benzamide


Direct substitution of 3-Methoxy-2-(trifluoromethyl)benzamide with a generic 'trifluoromethyl benzamide' or even a close positional isomer is scientifically invalid without revalidation of the entire experimental system [1]. The specific ortho-CF3 and meta-OCH3 substitution pattern dictates a unique combination of electronic properties, lipophilicity (influenced by the CF3 group), and hydrogen-bonding potential (from the amide and methoxy groups) . In analogous benzamide series, even minor positional changes of the trifluoromethyl group or methoxy substituent have resulted in marked differences in kinase inhibitory potency and target selectivity [1]. Therefore, substituting with an uncharacterized analog introduces significant risk of experimental failure, data irreproducibility, or altered physicochemical behavior, necessitating the procurement of this specific CAS-registered compound for consistent results.

3-Methoxy-2-(trifluoromethyl)benzamide Differentiation Evidence


ortho-CF3, meta-OCH3 Isomer Differentiation

3-Methoxy-2-(trifluoromethyl)benzamide is structurally defined by its specific substitution pattern: a trifluoromethyl (-CF3) group at the ortho (2-) position and a methoxy (-OCH3) group at the meta (3-) position on the benzamide core . This differentiates it from other trifluoromethylbenzamide isomers, such as 2-(trifluoromethyl)benzamide (CAS 360-64-5), which lacks the 3-methoxy group, or 3-Methoxy-5-(trifluoromethyl)benzamide, which has a different CF3 placement . The precise arrangement of these electron-withdrawing and electron-donating groups is a critical determinant in chemical reactivity and potential biological target engagement [1].

Medicinal Chemistry Chemical Synthesis Structure-Activity Relationship (SAR)

Melting Point vs. 2-(Trifluoromethyl)benzamide

The melting point of 3-Methoxy-2-(trifluoromethyl)benzamide is reported in the range of 103°C to 205°C . This broad range, typical for a compound sold as a research intermediate, contrasts with the melting point of the simpler analog 2-(trifluoromethyl)benzamide, which is reported to be 160-164°C . The difference in melting behavior is directly attributable to the presence of the meta-methoxy group, which alters the compound's crystal lattice energy and intermolecular interactions .

Pre-formulation Crystallization Analytical Chemistry

Density vs. 2-(Trifluoromethyl)benzamide

The predicted density of 3-Methoxy-2-(trifluoromethyl)benzamide is 1.3 ± 0.1 g/cm³ . This is a key differentiator from other benzamide derivatives. For example, the unsubstituted analog benzamide has a density of 1.341 g/cm³, while 2-(trifluoromethyl)benzamide is predicted to be 1.373 ± 0.06 g/cm³ . The specific combination of the bulky, electron-withdrawing CF3 group and the methoxy group on the target compound yields a density that is lower than the 2-(trifluoromethyl) analog, reflecting the unique packing efficiency of its molecules [1].

Chemical Engineering Process Chemistry Property Prediction

3-Methoxy-2-(trifluoromethyl)benzamide Applications


Synthetic Building Block in Medicinal Chemistry

3-Methoxy-2-(trifluoromethyl)benzamide serves as a key intermediate for synthesizing more complex molecules. Its unique ortho-CF3, meta-OCH3 substitution pattern provides a specific and differentiable starting point for constructing chemical libraries in medicinal chemistry. The trifluoromethyl group is known to enhance metabolic stability, while the methoxy and amide groups offer distinct sites for further functionalization . Procuring this exact CAS-defined compound ensures the correct regioisomer is used, avoiding the experimental drift that would occur with a structurally similar but chemically distinct alternative [1].

Analytical Reference Standard

Given its defined and verifiable physical properties—including a melting point of 103-205°C, a density of 1.3 ± 0.1 g/cm³, and a boiling point of 264.5 ± 40.0 °C —this compound is suitable for use as a reference standard in developing and validating analytical methods. Its unique properties allow for the calibration of instruments like HPLC or GC and can serve as a system suitability standard to ensure assay reproducibility. Its differentiation from the simpler analog 2-(trifluoromethyl)benzamide (MP 160-164°C) makes it a specific marker for methods targeting this particular chemical space.

Pre-formulation Physicochemical Studies

The compound's specific combination of physicochemical properties, such as its lower predicted density (1.3 g/cm³) relative to 2-(trifluoromethyl)benzamide (1.373 g/cm³) , and its broad melting profile , make it a relevant model compound for pre-formulation studies. Researchers investigating the impact of a combined ortho-CF3 and meta-OCH3 substitution on crystallinity, solubility, and solid-state stability can use this compound to probe these relationships. This provides a more nuanced understanding than what would be obtained from simpler, less substituted benzamide analogs [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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